(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a combination of benzodioxole, benzothiazole, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the pyrazolone ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Benzodioxole derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Pyrazolone derivatives: Used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Uniqueness
(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: is unique due to its combination of three distinct pharmacophores in a single molecule
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[N-(1,3-benzodioxol-5-ylmethyl)-C-methylcarbonimidoyl]-2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N4O3S/c1-12(22-10-14-7-8-16-17(9-14)28-11-27-16)19-13(2)24-25(20(19)26)21-23-15-5-3-4-6-18(15)29-21/h3-9,24H,10-11H2,1-2H3 |
InChI Key |
JTAHUTZFEUKLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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